![molecular formula C13H24N2O3 B2505856 N-(2-Boc-aminoacetyl)cyclohexylamine CAS No. 33952-53-3](/img/structure/B2505856.png)
N-(2-Boc-aminoacetyl)cyclohexylamine
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Description
N-(2-Boc-aminoacetyl)cyclohexylamine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and potential applications of this compound. For instance, the synthesis of diamines and their derivatives is a topic of interest due to their versatility in organic chemistry and potential for attachment to various scaffolds .
Synthesis Analysis
The synthesis of related compounds involves the protection of amine groups and the formation of cyclic structures. In the first paper, the synthesis of a tetrakis-(N-BOC-aminomethyl) compound is reported, which is a precursor to a thio-substituted diamine . This process involves the protection of amine groups with BOC (tert-butyloxycarbonyl), which is a common strategy in the synthesis of this compound. The second paper describes the synthesis of diastereomeric cyclohexylamines through the reduction of benzoyl derivatives, which could be relevant to the synthesis of this compound by providing insights into the reduction and protection steps .
Molecular Structure Analysis
The molecular structure of this compound would include a cyclohexylamine moiety, an acetyl group, and a BOC-protected amine. The papers do not directly discuss the molecular structure of this compound, but they do provide information on the structure of similar compounds. For example, the tetrakis-(N-BOC-aminomethyl) compound mentioned in the first paper has a cyclic structure with multiple BOC-protected amine groups . Understanding the structure of these related compounds can help infer the steric and electronic properties of this compound.
Chemical Reactions Analysis
The chemical reactions involving cyclohexylamine derivatives are diverse. The third paper discusses the use of cyclohexylamine as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives . This indicates that cyclohexylamine and its derivatives can participate in multicomponent reactions, which could be applicable to this compound in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can provide some insights. For example, the protection of amine groups with BOC can influence the solubility and reactivity of the compound . The presence of a cyclohexylamine core can affect the compound's conformational stability and its ability to act as a catalyst or intermediate in various chemical reactions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDZRDYGQNWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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